
(S)-1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine is a chiral compound that features a pyridine ring substituted with a chlorine atom at the 2-position and a trifluoromethyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-chloropyridine, which is commercially available or can be synthesized from pyridine through chlorination.
Amine Introduction: The final step involves the introduction of the amine group. This can be done through reductive amination using a suitable amine source and a reducing agent like sodium borohydride (NaBH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can be performed on the pyridine ring or the amine group, depending on the desired product.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
(S)-1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine: Similar structure but with a bromine atom instead of chlorine.
(S)-1-(2-Fluoropyridin-3-YL)-2,2,2-trifluoroethan-1-amine: Similar structure but with a fluorine atom instead of chlorine.
(S)-1-(2-Methylpyridin-3-YL)-2,2,2-trifluoroethan-1-amine: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in (S)-1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-amine imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C7H6ClF3N2 |
|---|---|
Molecular Weight |
210.58 g/mol |
IUPAC Name |
(1S)-1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6ClF3N2/c8-6-4(2-1-3-13-6)5(12)7(9,10)11/h1-3,5H,12H2/t5-/m0/s1 |
InChI Key |
DFXFHPRSPFOMIT-YFKPBYRVSA-N |
Isomeric SMILES |
C1=CC(=C(N=C1)Cl)[C@@H](C(F)(F)F)N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromobenzo[b]thiophen-4-amine](/img/structure/B15234643.png)
![3-(4-(Dimethylamino)phenyl)-1-ethyl-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15234655.png)


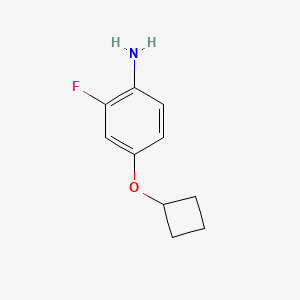
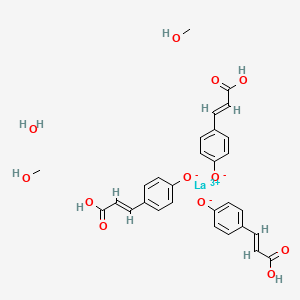
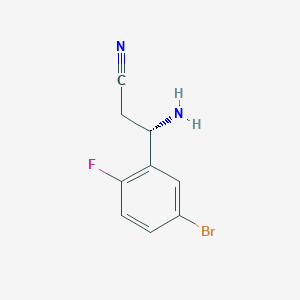
![2-Methyl-octahydrocyclopenta[c]pyrrol-5-one](/img/structure/B15234691.png)
![1-[2-(Trifluoromethyl)phenyl]pentan-2-one](/img/structure/B15234692.png)
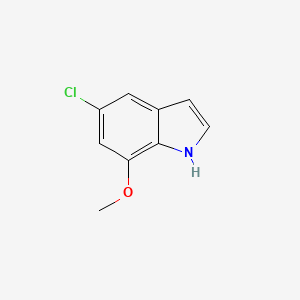

![5-Chloro-2-phenylpyrido[3,4-B]pyrazine](/img/structure/B15234702.png)
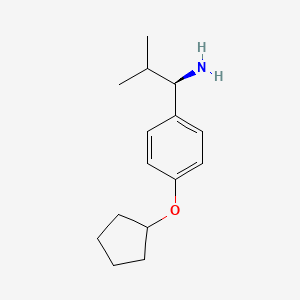
![1-Ethyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B15234717.png)
